(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

enzymatic desymmetrization engineered esterase enantioselectivity

(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2; molecular formula C8H13NO2, MW 155.19 g/mol) is a chiral, non-proteinogenic cyclopropane α-amino acid ester. Its strained cyclopropane ring, vinyl substituent, and defined (1S) stereochemistry make it a critical building block in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, including BILN 2061 and simeprevir.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12962672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=C)N
InChIInChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m0/s1
InChIKeyNBJXCTLFPNBZSG-XDKWHASVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate: Industrial Procurement of a Stereochemically Defined HCV Pharmacophore Precursor


(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2; molecular formula C8H13NO2, MW 155.19 g/mol) is a chiral, non-proteinogenic cyclopropane α-amino acid ester . Its strained cyclopropane ring, vinyl substituent, and defined (1S) stereochemistry make it a critical building block in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, including BILN 2061 and simeprevir [1]. Unlike the more common (1R,2S)-enantiomer that constitutes the essential pharmacophoric unit in approved HCV therapeutics, the (1S)-isomer serves as a chiral reference standard, mechanistic probe, and starting material for SAR studies where stereochemical inversion alters protease binding affinity [1][2].

Why Racemic or Misassigned (1S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Cannot Substitute for the (1R,2S) Pharmacophore in HCV Drug Synthesis


The antiviral activity of macrocyclic HCV NS3/4A protease inhibitors depends critically on the (1R,2S) absolute configuration of the vinyl-ACCA pharmacophore; the (1S)-enantiomer—whether (1S,2R) or (1S,2S)—does not occupy the protease S1 pocket with productive binding geometry [1]. Consequently, racemic 1-amino-2-vinylcyclopropanecarboxylate mixtures yield maximally 50% of the active enantiomer, necessitating costly resolution steps [2]. Even within the same configurational family, the (1S,2S) diastereomer (CAS 1932793-05-9) exhibits different reactivity in downstream peptide coupling and cyclization reactions compared to the (1S,2R) isomer, making stereochemical identity verification essential for reproducible process chemistry . Procuring the specifically designated (1S)-ethyl ester, rather than a generic or racemic mixture, ensures the user obtains a well-characterized single stereoisomer suitable for chiral reference applications or stereochemical SAR investigations where the (1R,2S) isomer serves as the active comparator.

Quantitative Differentiation of (1S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate: Optical Purity, Resolution Efficiency, and Enantiomeric Enrichment Benchmarks


Engineered Esterase Desymmetrization Delivers 98.9% ee (1S,2S)-Monoester Intermediate Versus >90% ee Wild-Type Baseline

In the enzymatic desymmetrization of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) to produce (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME), the wild-type p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) provided >90% e.e. [1]. A quadruple mutant variant (L70D/L270Q/L273R/L313M) engineered via homology modeling substantially improved enantioselectivity, producing (1S,2S)-VCPME with 98.9% e.e. [1]. This (1S,2S) intermediate is subsequently converted to the target (1S)-ethyl ester through Curtius rearrangement, making the 98.9% e.e. benchmark directly predictive of final product optical purity achievable via this route.

enzymatic desymmetrization engineered esterase enantioselectivity malonate diester

Enzymatic Resolution Achieves 97.2% ee for (1R,2S)-Isomer at Multigram Scale Versus 55% ee by Direct Chemical Resolution

The Bristol-Myers Squibb patent (CN101578294A) describes enzymatic resolution of racemic ethyl N-Boc-(1R,2S)/(1S,2R)-1-amino-2-vinylcyclopropanecarboxylate (85 g scale) using Alcalase 2.4L in DMSO/aqueous phosphate buffer (pH 8.0, 40°C), achieving 97.2% e.e. of the desired (1R,2S)-enantiomer after 24.5 h reaction time [1]. This benchmark is critical context for (1S)-ester procurement: the same resolution technology simultaneously generates the (1S,2R) enantiomer as the undesired residual fraction, which can be isolated for chiral reference applications. By contrast, direct chemical resolution with di-p-toluoyl-D-tartaric acid yielded only 55% e.e. of the (1R,2S)-ethyl ester, requiring subsequent conversion to the methyl ester and a second enzymatic resolution to reach acceptable purity [2].

enzymatic resolution Alcalase chiral separation diastereomeric salt resolution

Asymmetric Phase-Transfer Catalysis Provides 78% Yield and 77.4% ee for (1R,2S)-Ethyl Ester: A Scalable Alternative to Multi-Step Resolution

An asymmetric phase-transfer catalyzed (PTC) cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester using a cinchonidine-derived chiral catalyst at lab scale produced (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester in 78% yield with 77.4% e.e. [1]. Although this e.e. is lower than the 97.2% achieved by enzymatic resolution, the PTC approach is a single-step asymmetric construction rather than a resolution of pre-formed racemate, and the chiral purity was subsequently upgraded to ≥99% e.e. via preparative SFC and tosylate salt crystallization [1]. The (1S)-enantiomer counterpart can be accessed by switching to the pseudoenantiomeric catalyst, providing a complementary synthetic entry to both enantiomers from a single methodology platform.

asymmetric phase-transfer catalysis cyclopropanation cinchonidine catalyst scalable synthesis

Enantiomeric Enrichment to ≥99% ee via Controlled Crystallization of Benzylidene-Protected Intermediate

Lou et al. (2013) demonstrated a chromatography-free sequence for preparing (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester in ≥99% e.e. [1]. Starting from the asymmetric PTC cyclopropanation that initially delivers approximately 77–84% e.e., reliable enantiomeric enrichment to ≥99% e.e. was achieved through isolation of a bench-stable benzylidene-protected primary amide intermediate followed by controlled crystallization [1]. This methodology is equally applicable to the (1S) series, providing a robust path to enantiopure (1S)-ethyl ester without relying on preparative chiral chromatography.

enantiomeric enrichment crystallization-induced chiral upgrade phase-transfer catalysis chromatography-free

Procurement-Driven Application Scenarios for (1S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate


Chiral Reference Standard for HPLC and Chiral SFC Method Development in HCV Drug Intermediate Quality Control

The (1S)-ethyl ester, as the enantiomer of the pharmaceutically essential (1R,2S)-vinyl-ACCA building block, is required as a chiral reference standard for developing and validating enantiopurity analytical methods. With the (1R,2S)-isomer achieving 97.2% e.e. via enzymatic resolution [1] and ≥99% e.e. via crystallization-based enrichment [2], the (1S)-enantiomer must be available at comparable optical purity to serve as a reliable marker for enantiomeric impurity detection in batch release testing of HCV drug intermediates.

Stereochemical Structure-Activity Relationship (SAR) Studies of HCV NS3/4A Protease Inhibitor Binding

The (1S)-configured cyclopropane amino acid ester enables systematic stereochemical SAR exploration of the P1 residue in macrocyclic HCV NS3/4A protease inhibitors. Since the (1R,2S)-vinyl-ACCA is the essential pharmacophoric unit in approved inhibitors [3], the (1S)-enantiomer provides the matched negative control for confirming stereospecific binding. Enzymatic desymmetrization technology that delivers the (1S,2S)-monoester intermediate at 98.9% e.e. [4] ensures that SAR studies are not confounded by enantiomeric impurities.

Process Chemistry Optimization of Scalable Asymmetric Cyclopropanation Routes

The (1S)-ethyl ester serves as a key target molecule in benchmarking asymmetric synthetic methodologies. The phase-transfer catalyzed cyclopropanation route provides initial 77.4% e.e. [5], while crystallization-based enrichment achieves ≥99% e.e. [2]. Access to enantiopure (1S)-ester allows process chemists to evaluate catalyst performance for the (1S) series, optimize crystallization conditions, and compare the cost-efficiency of the PTC route versus enzymatic resolution for large-scale manufacturing.

Isolation and Characterization of the (1S,2R)-Enantiomer from Enzymatic Resolution Waste Streams for Value Recovery

During enzymatic resolution of racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylate with Alcalase 2.4L at 40°C, the (1R,2S)-enantiomer is selectively hydrolyzed, leaving the (1S,2R)-ester as the residual fraction [1]. Rather than discarding this stream, isolation and characterization of the (1S)-ester allows value recovery from what would otherwise be process waste. Procurement of authentic (1S)-ester reference material enables quantification of recovered material purity and assessment of its suitability for non-pharmacophore applications.

Quote Request

Request a Quote for (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.